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molecular formula C9H9NO2 B8735000 N-(2-hydroxyphenyl)prop-2-enamide CAS No. 53854-70-9

N-(2-hydroxyphenyl)prop-2-enamide

Cat. No. B8735000
M. Wt: 163.17 g/mol
InChI Key: KIQBVKPQYARZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939241B2

Procedure details

20 g of o-amino phenol was dissolved in 200 mL of N-methyl-2-pyrrolidone (NMP), and then the solution was ice-cooled. To the solution was added 8.546 g (1.1 times in mol) of lithium chloride. After lithium chloride was entirely dissolved, 17.42 g (1.05 times in mol) of acryloyl chloride was dropped into the solution, and the solution was stirred under ice-cooling for 5 hours. The reaction mixture was poured into 1.8 L of water, and an organic layer was extracted with 700 mL of diethyl ether. The diethyl ether layer was sequentially washed with 0.2 N hydrochloric acid, brine and water, and dried over magnesium sulfate. Diethyl ether was evaporated off under a reduced pressure. 80 mL of diisopropyl ether was added to the solidified residue, and the solution was heated and stirred to wash and filter the residue. The same washing process was carried out once again to obtain 10.2 g of N-(2-hydroxyphenyl)acrylamide as white powder (yield: 34%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.546 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.42 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[Cl-].[Li+].[C:11](Cl)(=[O:14])[CH:12]=[CH2:13].O>CN1CCCC1=O>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:11](=[O:14])[CH:12]=[CH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
8.546 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
Quantity
17.42 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Five
Name
Quantity
1.8 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with 700 mL of diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was sequentially washed with 0.2 N hydrochloric acid, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Diethyl ether was evaporated off under a reduced pressure
ADDITION
Type
ADDITION
Details
80 mL of diisopropyl ether was added to the solidified residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
to wash
FILTRATION
Type
FILTRATION
Details
filter the residue

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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